

Application Note: Modular Synthesis of 3-(3-Methoxyphenyl)-4H-chromen-4-one

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Compound of Interest

Compound Name: 3-(3-Methoxyphenyl)-4H-chromen-4-one

CAS No.: 153000-44-3

Cat. No.: B1149532

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Abstract & Scope

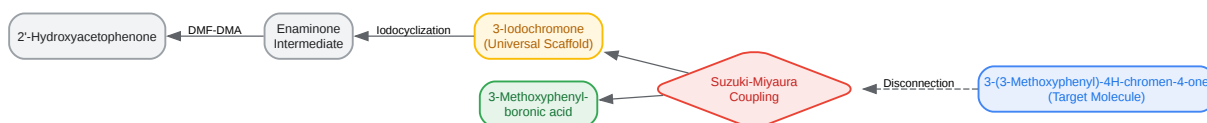
This application note details a robust, modular protocol for the synthesis of **3-(3-methoxyphenyl)-4H-chromen-4-one** (also known as 3'-methoxyisoflavone). Unlike traditional deoxybenzoin cyclization routes, which lack flexibility for Structure-Activity Relationship (SAR) studies, this guide utilizes a Suzuki-Miyaura cross-coupling strategy. This approach allows for the late-stage introduction of the B-ring, making it an ideal platform for generating diverse isoflavone libraries in drug discovery.

The protocol is divided into two phases:

- Scaffold Synthesis: Efficient construction of the 3-iodochromone core.
- Modular Coupling: Palladium-catalyzed cross-coupling with 3-methoxyphenylboronic acid.

Retrosynthetic Analysis

The strategic disconnection relies on the C3–C1' bond formation. By utilizing 3-iodochromone as a universal electrophile, researchers can rapidly diversify the B-ring using commercially available aryl boronic acids.



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Figure 1: Retrosynthetic strategy highlighting the modular Suzuki-Miyaura disconnection.

Experimental Protocol

Phase 1: Synthesis of 3-Iodochromone Scaffold

This two-step "one-pot" sequence converts 2'-hydroxyacetophenone to 3-iodochromone via an enaminone intermediate. This method avoids the use of toxic thallium reagents often found in older literature.

Reagents:

- 2'-Hydroxyacetophenone (1.0 equiv)
- N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)
- Iodine (I₂) (1.2 equiv)
- Methanol (MeOH) (Solvent)
- Chloroform (CHCl₃) (Extraction)

Step-by-Step Methodology:

- Enaminone Formation:

- In a round-bottom flask, dissolve 2'-hydroxyacetophenone (10 mmol) in anhydrous DMF-DMA (12 mmol).
- Heat the mixture to 90°C for 2 hours.
- Monitoring: TLC (Hexane:EtOAc 3:1) should show the disappearance of the starting material and the appearance of a polar yellow spot (enaminone).
- Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and methanol byproduct. The residue (crude enaminone) is used directly.
- Iodocyclization:
 - Dissolve the crude enaminone in MeOH (30 mL).
 - Add Iodine (I₂) (12 mmol) in small portions over 10 minutes at room temperature.
 - Stir the dark mixture for 1–2 hours.
 - Observation: The product usually precipitates or the solution darkens significantly.
 - Quench: Pour the mixture into aqueous Na₂S₂O₃ (sodium thiosulfate, 10% solution) to remove excess iodine (color changes from dark brown to pale yellow).
 - Workup: Extract with CHCl₃ (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.
 - Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane:EtOAc 9:1) to yield 3-iodochromone as a pale yellow solid.

Phase 2: Suzuki-Miyaura Cross-Coupling

This step installs the 3-methoxyphenyl ring. The conditions below are optimized to minimize dehalogenation of the chromone.

Reagents:

- 3-Iodochromone (1.0 equiv)

- 3-Methoxyphenylboronic acid (1.2 equiv)
- Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
- Base: K₂CO₃ (2.0 equiv)[1][2]
- Solvent: Toluene:Ethanol:Water (4:1:1 ratio) - Note: This biphasic system ensures solubility of both organic and inorganic components.

Step-by-Step Methodology:

- Setup:
 - In a Schlenk tube or pressure vial, add 3-iodochromone (1.0 mmol, 272 mg), 3-methoxyphenylboronic acid (1.2 mmol, 182 mg), and K₂CO₃ (2.0 mmol, 276 mg).
 - Add the solvent mixture: Toluene (4 mL), Ethanol (1 mL), and Deionized Water (1 mL).
 - Degassing (Critical): Sparge the solvent with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen. Oxygen causes homocoupling of the boronic acid and catalyst deactivation.
- Catalyst Addition:
 - Add Pd(PPh₃)₄ (0.05 mmol, 58 mg) quickly under a stream of inert gas. Seal the vessel immediately.
- Reaction:
 - Heat the mixture to 80–90°C for 4–6 hours.
 - Monitoring: TLC (Hexane:EtOAc 4:1). The 3-iodochromone spot (R_f ~0.5) should disappear, and a fluorescent blue/green spot (product) should appear.
- Workup:
 - Cool to room temperature.[3][4] Dilute with EtOAc (20 mL) and Water (20 mL).

- Separate the layers.[2][3][5] Extract the aqueous layer with EtOAc (2 x 10 mL).
- Wash combined organics with Brine, dry over MgSO₄, filter, and concentrate.
- Purification:
 - Purify via Flash Column Chromatography on silica gel.
 - Eluent: Gradient from 100% Hexane to 20% EtOAc in Hexane.
 - Yield Expectation: 75–85% as a white to off-white solid.

Characterization Data

The identity of **3-(3-methoxyphenyl)-4H-chromen-4-one** is validated by the following spectral features.

Technique	Key Signal	Interpretation
1H NMR (CDCl ₃ , 400 MHz)	δ 8.05 (s, 1H)	H-2 proton of the chromone ring. This singlet is diagnostic for isoflavones.
δ 8.35 (dd, 1H)	H-5 proton (deshielded by carbonyl).	
δ 3.85 (s, 3H)	Methoxy group (-OCH ₃) on the B-ring.	
13C NMR	δ 176.5 ppm	C-4 Carbonyl (C=O).
δ 153.2 ppm	C-2 Carbon.	
Mass Spec (ESI+)	m/z 253.1 [M+H] ⁺	Confirms molecular weight (MW = 252.27).

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield / Unreacted Iodide	Catalyst deactivation by Oxygen.	Ensure rigorous degassing (sparging) before adding Pd catalyst.
Homocoupling of Boronic Acid	Excess Oxygen or insufficient base.	Increase base to 3.0 equiv; verify inert atmosphere.
Deborylation (Ar-B(OH) ₂ -> Ar-H)	Reaction temperature too high or reaction time too long.	Reduce temp to 70°C; monitor TLC closely and stop immediately upon consumption of iodide.
Pd Black Precipitation	Catalyst decomposition.	Add excess ligand (e.g., PPh ₃) or switch to a more robust catalyst like Pd(dppf)Cl ₂ .

Safety & Handling

- 3-Iodochromone: Potential skin irritant. Handle with gloves.
- Palladium Catalysts: Heavy metal hazard. Dispose of in dedicated heavy metal waste streams.
- DMF-DMA: Flammable liquid. Use in a fume hood.
- Iodine: Corrosive solid; sublimation hazard. Weigh in a fume hood.

References

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